molecular formula C9H20ClNO5 B13453960 methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride CAS No. 208647-74-9

methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride

Cat. No.: B13453960
CAS No.: 208647-74-9
M. Wt: 257.71 g/mol
InChI Key: PKYAWFYHFZKPBD-UHFFFAOYSA-N
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Description

Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate hydrochloride is a polyethylene glycol (PEG)-based compound featuring a triethylene glycol chain (three ethoxy units) terminated with a primary amine group and a methyl ester at the carboxylate end. Its molecular formula is C₉H₂₀ClNO₅ (calculated molecular weight: 257.7 g/mol), with the hydrochloride salt enhancing solubility in aqueous systems. This compound is commonly utilized as a linker in drug conjugates and vaccine candidates due to its amine reactivity and PEG-mediated hydrophilicity .

Properties

CAS No.

208647-74-9

Molecular Formula

C9H20ClNO5

Molecular Weight

257.71 g/mol

IUPAC Name

methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride

InChI

InChI=1S/C9H19NO5.ClH/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10;/h2-8,10H2,1H3;1H

InChI Key

PKYAWFYHFZKPBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCOCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA derivatives)

The foundational step involves synthesizing the aminoethoxy-ethoxy acetic acid derivative, which can be achieved via nucleophilic substitution reactions on appropriately protected intermediates. According to patent CN113896656A, a typical route involves:

  • Starting Material: 2-[2-(2-chloroethoxy)ethoxy]ethanol.
  • Reaction Conditions: The compound reacts with potassium carbonate and sodium bromide in acetonitrile, with dibenzylamine as a nucleophile, under reflux at approximately 80°C for 24 hours.
  • Outcome: Formation of aminoethoxy-ethoxy intermediates with high yield and purity, suitable for further functionalization.

Esterification to form methyl ester

The aminoethoxy-ethoxy acetic acid derivative is then esterified with methanol in the presence of acid catalysts such as sulfuric acid or via methylation using methyl iodide or dimethyl sulfate. This step converts the acid to its methyl ester, which is more reactive for subsequent salt formation.

Formation of hydrochloride salt

The methyl ester is reacted with hydrochloric acid under controlled conditions to produce the hydrochloride salt of methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate. The process involves:

  • Dissolving the methyl ester in an appropriate solvent such as ethanol or methanol.
  • Bubbling or adding gaseous or concentrated hydrochloric acid.
  • Stirring at ambient or slightly elevated temperatures to ensure complete salt formation.
  • Crystallization and purification through filtration and washing.

Specific Reaction Conditions and Optimization

Step Reagents Solvent Temperature Duration Notes
Synthesis of aminoethoxy intermediate 2-[2-(2-chloroethoxy)ethoxy]ethanol, potassium carbonate, sodium bromide Acetonitrile ~80°C 24 hours Reflux conditions favor nucleophilic substitution
Esterification Methyl iodide or methyl sulfate Methanol Reflux Variable Acid catalysis enhances methylation efficiency
Salt formation Hydrochloric acid Ethanol or methanol Ambient Several hours Complete conversion to hydrochloride salt

Reaction Mechanisms

Nucleophilic Substitution

The primary step involves nucleophilic substitution where the amino group replaces the halogen (chloride) in the chloroethoxy intermediate, facilitated by potassium carbonate acting as a base.

Esterification

The acid groups are methylated via nucleophilic attack by methylating agents, converting carboxylic acids to methyl esters, which are more reactive for salt formation.

Salt Formation

The methyl ester reacts with hydrochloric acid, protonating the amino group and forming the hydrochloride salt, which enhances solubility and stability.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Solvent Conditions Yield Notes
1 2-[2-(2-chloroethoxy)ethoxy]ethanol K₂CO₃, NaBr Acetonitrile 80°C, 24h ~88% Nucleophilic substitution
2 Aminoethoxy intermediate Methyl iodide Methanol Reflux ~75-95% Methylation of acid or amino groups
3 Methyl ester HCl Ethanol Ambient ~98% Salt formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride is a chemical compound with a molecular formula of C9H20ClNO5 and a molecular weight of 257.71 g/mol. The compound has a complex structure, including multiple ethoxy groups and an amino group, making it a polyether derivative. It is primarily utilized in various chemical and biological applications due to its unique properties.

Applications

  • Chemical and biological applications this compound finds use in chemical and biological applications because of its unique properties.
  • Solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS) The synthesis methods for 2-(2-aminoethoxy)ethoxy acetic acid (AEEA) derivatives have potentially wide-ranging applications in SPPS of small and large peptides and SPOS of small organic molecules in drug design as lead compounds or for lead optimization .
  • Integrin Binding Probe 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride has been shown to bind to integrin receptors, which are cell surface proteins.
  • DNA detection 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is utilized in the development of chemically modified peptide nucleic acids for qualitative and quantitative DNA detection.
  • Preparation of kappa agonist CovX-bodies 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride plays a role in the preparation of kappa agonist CovX-bodies, which are important in pharmacological studies.

Mechanism of Action

The mechanism of action of methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These interactions are mediated by various enzymes and chemical catalysts, which facilitate the compound’s transformation and utilization in different pathways .

Comparison with Similar Compounds

Key Data :

  • Synthesis : Typically synthesized via coupling reactions between PEG-triol intermediates and methyl chloroacetate, followed by amine functionalization and HCl salt formation .
  • Characterization :
    • ¹H NMR : Peaks corresponding to PEG chain protons (δ 3.5–3.7 ppm), methyl ester (δ 3.6 ppm), and amine (δ 2.8 ppm).
    • ESI-MS : Observed m/z 222.2 [M+H]⁺ (free base) and 257.7 [M+HCl+H]⁺ (hydrochloride) .
    • HPLC : Retention time ~12–13 minutes with ≥95% purity under reverse-phase conditions .
Structural Analogues with Varying PEG Chain Lengths
Compound Name Molecular Formula PEG Units Key Features Applications
Methyl 2-(2-aminoethoxy)acetate hydrochloride C₅H₁₂ClNO₃ 1 Shorter chain; higher solubility in polar solvents. Small-molecule conjugates
2-[2-(2-Aminoethoxy)ethoxy]acetic acid hydrochloride (PEG2-acid) C₆H₁₄ClNO₄ 2 Carboxylic acid terminus; pH-dependent solubility. Peptide coupling
Ethyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate hydrochloride C₁₀H₂₂ClNO₅ 3 Ethyl ester; slower hydrolysis vs. methyl ester. Sustained-release formulations
Methyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate C₉H₁₉N₃O₅ 3 Azide-terminated; click chemistry applications. Bioconjugation

Impact of Chain Length :

  • Longer PEG chains (e.g., triethylene glycol vs. mono-/diethylene glycol) improve water solubility and reduce aggregation in biological systems. However, excessive chain length (>PEG4) may hinder cellular uptake .
  • Example : The triethylene glycol derivative (target compound) showed 20% higher solubility in PBS (pH 7.4) compared to PEG1 analogues .
Terminal Functional Group Modifications
Compound Name Terminal Group Reactivity Stability
Methyl ester hydrochloride –NH₂·HCl Amine conjugation (e.g., NHS esters) Stable in acidic conditions; hydrolyzes in base
Carboxylic acid hydrochloride –COOH Carbodiimide-mediated coupling pH-sensitive; prone to dimerization
Azide-terminated –N₃ Click chemistry (e.g., CuAAC) Light-sensitive; requires stabilization
Ester Group Variations
Compound Name Ester Group Hydrolysis Rate (t₁/₂ in PBS, pH 7.4) Bioavailability
Methyl ester hydrochloride –OCH₃ 48 hours High
Ethyl ester hydrochloride –OCH₂CH₃ 72 hours Moderate
Benzyl ester hydrochloride –OCH₂C₆H₅ >1 week Low

Notes:

  • Methyl esters hydrolyze faster than ethyl analogues, enabling rapid drug release .
  • Benzyl esters are used for prolonged stability in depot formulations .
Preclinical Efficacy in Vaccine Development

The target compound was critical in synthesizing opioid vaccine candidates, where it linked haptens to carrier proteins. Compared to PEG2 analogues, the PEG3 chain improved epitope presentation, resulting in a 30% increase in antibody titers in murine models .

Bioconjugation Efficiency

In biosensor platforms, azide-terminated PEG3 esters (e.g., AT8 in ) achieved 95% conjugation efficiency with alkynylated surfaces, outperforming PEG1–2 derivatives (70–85%) due to reduced steric hindrance .

Toxicity and Stability
  • All PEG-based amines showed negligible cytotoxicity (IC₅₀ > 500 μM in HEK293 cells).
  • Hydrochloride salts enhanced thermal stability (decomposition temperature >200°C vs. 150°C for free bases) .

Biological Activity

Methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride, a compound with the molecular formula C7H16ClNO4 and a molecular weight of approximately 213.66 g/mol, exhibits notable biological activity due to its complex structure, which includes multiple ethoxy groups and an amino group. This polyether derivative is utilized in various chemical and biological applications, particularly in the study of biochemical pathways and enzyme interactions.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Multiple Ethoxy Groups : Enhances solubility and biological activity.
  • Amino Group : Allows participation in biochemical reactions.

The mechanism of action involves interactions with specific molecular targets within biological systems. The aminoethoxy group facilitates various biochemical reactions, potentially influencing enzyme activity and cellular processes. This multi-functional nature allows it to serve both as a therapeutic agent and a synthetic intermediate.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Cell Proliferation Inhibition : Studies show it can inhibit the proliferation of various cancer cell lines.
  • Enzyme Interaction : The compound has been observed to interact with specific enzymes, affecting their activity.
  • Potential Antitumor Effects : Preliminary studies suggest it may possess antitumor properties, warranting further investigation.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound on HeLa cells using the MTT assay. Results indicated significant inhibition of cell viability at varying concentrations, suggesting potential use in cancer therapy .
  • Enzyme Interaction Studies : Research focusing on the compound's behavior in biological systems highlighted its ability to modulate enzyme activities, which could have implications for drug development targeting specific pathways .
  • Comparative Analysis with Similar Compounds : A comparison with structurally similar compounds showed that this compound exhibited superior solubility and biological activity due to its unique functional groups .

Applications in Scientific Research

This compound is applied across various fields:

  • Chemical Synthesis : Serves as an intermediate in synthesizing other organic compounds.
  • Biological Research : Utilized in studies examining biochemical pathways and enzyme interactions.
  • Pharmaceutical Development : Investigated for potential therapeutic applications due to its biological activities.

Data Table: Comparison with Similar Compounds

Compound NameCAS NumberSimilarity Score
2-(2-(Fmoc-amino)ethoxy)acetic acid134978-97-50.95
Ethyl 2-(methylamino)acetate hydrochloride52605-49-90.55
Methyl N-methylglycinate hydrochloride13515-93-00.57

Q & A

Q. What are the established synthetic routes for methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate hydrochloride, and what are their key intermediates?

  • Methodological Answer : The synthesis typically involves stepwise etherification and esterification. A common route starts with ethylene glycol derivatives:
  • Step 1 : Reaction of 2-aminoethanol with ethylene oxide under basic conditions to form 2-(2-aminoethoxy)ethanol.
  • Step 2 : Sequential etherification using bromoacetic acid derivatives to introduce the ester moiety.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous conditions .
    Key intermediates include 2-(2-aminoethoxy)ethanol and methyl bromoacetate , with yields optimized by controlling reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl ester at δ ~3.6 ppm, ether linkages at δ ~3.4–3.7 ppm) and confirm backbone connectivity .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) assesses purity (>95% typical for research-grade material).
  • Mass Spectrometry : ESI-MS confirms molecular weight (calculated: 297.3 g/mol for free base; observed: [M+H]⁺ at m/z 298.3) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :
  • Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (argon) at −20°C in sealed vials with desiccants .
  • Thermal Stability : Decomposition observed above 150°C; avoid prolonged exposure to heat during handling .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

  • Methodological Answer : Contradictory reports arise from varying salt forms (free base vs. hydrochloride). Experimental strategies include:
  • Free Base : Soluble in chloroform, DCM (logP ~1.2).
  • Hydrochloride : Preferentially dissolves in water, methanol, or DMSO due to ionic interactions.
  • Resolution : Conduct dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain anomalous solubility .

Q. What computational methods are effective for predicting its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attack on the ester carbonyl group.
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics.
  • Validation : Compare computed activation energies with experimental Arrhenius parameters from kinetic studies .

Q. What strategies optimize yield in multi-step syntheses while minimizing side reactions (e.g., oligomerization)?

  • Methodological Answer :
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) for the amine group during etherification steps to prevent unwanted crosslinking.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .

Q. How do structural analogs (e.g., methyl 2-[2-(2-methoxyethoxy)ethoxy]acetate) differ in biological activity?

  • Methodological Answer :
  • Comparative Studies : Replace the terminal amine with methoxy and test cytotoxicity (e.g., MTT assay on HEK293 cells).
  • Mechanistic Insight : The hydrochloride’s amine group enhances cellular uptake via proton-assisted transport, whereas methoxy analogs show reduced membrane permeability .

Data Contradiction Analysis

Q. Why do published melting points vary between 85–95°C for this compound?

  • Methodological Answer : Discrepancies stem from:
  • Hydration State : Anhydrous vs. monohydrate forms (confirmed by TGA-DSC).
  • Impurity Profiles : Residual solvents (e.g., DMF) lower observed melting points.
  • Resolution : Recrystallize from ethanol/water (9:1) and characterize via XRPD to confirm polymorphic consistency .

Research Applications

Q. What role does this compound play in designing drug-delivery systems?

  • Methodological Answer :
  • Polymer Conjugation : Its PEG-like ether linkages improve hydrophilicity in drug-polymer conjugates (e.g., paclitaxel prodrugs).
  • pH Sensitivity : The amine group enables pH-dependent release in acidic tumor microenvironments (tested via dialysis at pH 5.0 vs. 7.4) .

Q. How is it utilized in crosslinking hydrogels for tissue engineering?

  • Methodological Answer :
  • Thiol-ene Chemistry : React with thiolated hyaluronic acid via Michael addition under UV light (365 nm).
  • Mechanical Testing : Adjust crosslink density by varying molar ratios and measure compressive modulus via rheometry .

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